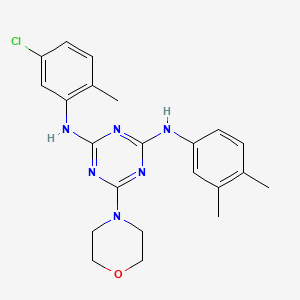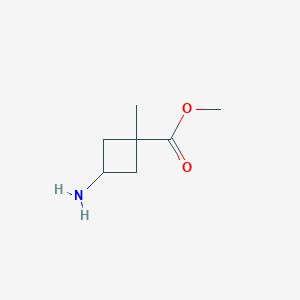
Methyl 3-amino-1-methylcyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-1-methylcyclobutane-1-carboxylate (MACC) is a cyclic amino acid derivative that has gained attention in the scientific community due to its potential as a building block for the synthesis of complex molecules. This compound has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool for synthetic chemists. In
Aplicaciones Científicas De Investigación
Methyl 3-amino-1-methylcyclobutane-1-carboxylate has been used in a variety of scientific research applications, including the synthesis of complex natural products, such as the anti-tumor agent (+)-discodermolide. This compound has also been used as a building block for the synthesis of cyclic peptides, which have potential applications in drug discovery. Additionally, this compound has been used as a chiral auxiliary in asymmetric synthesis reactions.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-1-methylcyclobutane-1-carboxylate is not well understood, but it is believed to act as a nucleophile in chemical reactions. This compound is capable of participating in a variety of chemical reactions, including nucleophilic substitution, Michael addition, and cycloaddition reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity in animal studies, indicating that it may have potential as a drug candidate. This compound has also been shown to have antifungal activity against Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 3-amino-1-methylcyclobutane-1-carboxylate is its unique structure, which allows it to participate in a variety of chemical reactions. This compound is also relatively easy to synthesize, making it a valuable tool for synthetic chemists. However, one limitation of this compound is its limited availability, which can make it difficult to obtain for research purposes.
Direcciones Futuras
For research on Methyl 3-amino-1-methylcyclobutane-1-carboxylate include the development of new synthetic methods, exploration of this compound as a chiral auxiliary, investigation of its potential as a drug candidate, and the development of new applications for this compound in the synthesis of complex molecules.
Métodos De Síntesis
Methyl 3-amino-1-methylcyclobutane-1-carboxylate can be synthesized using a variety of methods, including the reaction of 3-bromo-1-methylcyclobutene with ammonia, followed by the addition of methyl chloroformate. Another method involves the reaction of 3-chloro-1-methylcyclobutene with ammonia, followed by the addition of methyl chloroformate. Both methods result in the formation of this compound with high yields.
Propiedades
IUPAC Name |
methyl 3-amino-1-methylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10-2)3-5(8)4-7/h5H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIANLAXTQJUXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2247102-49-2 |
Source


|
| Record name | methyl 3-amino-1-methylcyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

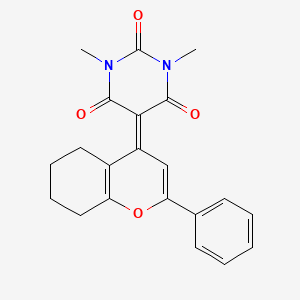
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}thiophene-2-carboxamide](/img/structure/B2584188.png)
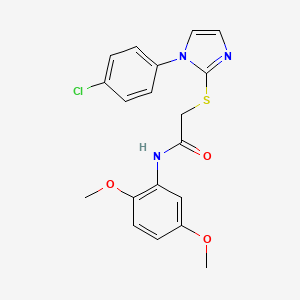
![2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone](/img/structure/B2584190.png)
methanone](/img/structure/B2584191.png)
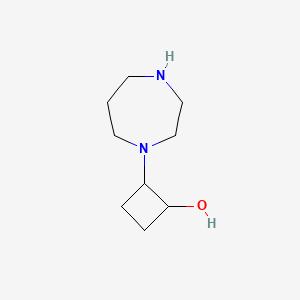
![1-Azaspiro[3.3]heptane hcl](/img/structure/B2584193.png)

![ethyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2584195.png)
methanone](/img/structure/B2584198.png)
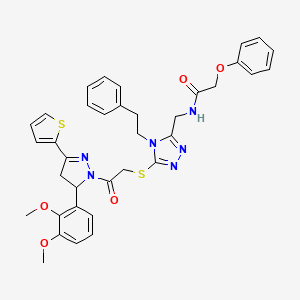
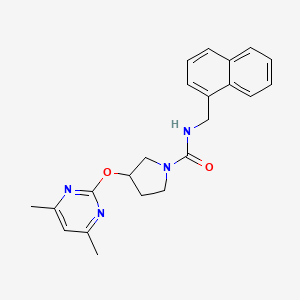
![N-[1-(2-Fluorophenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2584204.png)
